5-(4-butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O2/c1-2-3-16-32-23-14-4-18(5-15-23)25-17-24(29-21-10-6-19(27)7-11-21)26(31)30(25)22-12-8-20(28)9-13-22/h4-15,17,25,29H,2-3,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHPYXPGHNQSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121122 | |
| Record name | 5-(4-Butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312518-03-9 | |
| Record name | 5-(4-Butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312518-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-(4-butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolidone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups, including fluorophenyl and butoxyphenyl moieties, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrol-2-one compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Properties
The compound has been evaluated for anticancer activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis and inhibit proliferation in cancer cells.
Case Study: Anticancer Activity Against Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : It exhibits moderate inhibition with an IC50 value of 50 µM.
- Carbonic Anhydrase (CA) : The compound showed significant inhibition against human carbonic anhydrase isoforms (hCA II), with an IC50 value of 15 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : By inhibiting enzymes like AChE and CA, the compound disrupts critical physiological processes.
- Interference with Cell Signaling Pathways : It may modulate signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents and side chains.
Substituent Variations in the Pyrrol-2-one Core
*Calculated based on molecular formulas from evidence.
Electronic and Steric Effects
- Fluorine Substitution : The target compound and others (e.g., ) feature fluorinated aryl groups, which enhance electron-withdrawing effects and metabolic stability.
- Heterocyclic Side Chains : Compounds with imidazole () or pyridine () moieties may exhibit enhanced solubility or target-specific interactions (e.g., kinase inhibition).
Key Structural and Functional Insights
Lipophilicity : The butoxy chain in the target compound likely confers higher logP values compared to shorter-chain analogs (e.g., methoxy in ), impacting pharmacokinetics.
Solubility: Polar substituents (e.g., hydroxypropyl in , dimethylamino in ) improve aqueous solubility, whereas the target compound’s lack of such groups may limit bioavailability.
Bioactivity : While activity data are scarce, fluorinated pyrrol-2-ones are often explored as kinase inhibitors or anti-inflammatory agents. The dual 4-fluorophenyl groups in the target compound may optimize target binding.
Preparation Methods
Paal-Knorr Cyclization with Substituted 1,4-Diketones
The Paal-Knorr reaction, widely used for pyrrole synthesis, can be adapted for pyrrol-2-ones by employing 1,4-diketones and primary amines. For example, 3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one derivatives have been synthesized via this method. Adapting this approach:
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Synthesis of 1,4-diketone precursor : A diketone bearing 4-butoxyphenyl and 4-fluorophenyl groups is prepared.
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Cyclization with 4-fluorophenylamine : The diketone reacts with 4-fluorophenylamine in acetic acid under reflux to form the pyrrol-2-one core.
Key challenges include ensuring regioselectivity during cyclization and stabilizing electron-withdrawing fluorophenyl groups under acidic conditions.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | AlCl₃, DCM, 0°C → rt, 12 h | 78 |
| 2 | Ullmann coupling | CuI, K₂CO₃, DMF, 110°C, 24 h | 65 |
Cyclization to Pyrrol-2-One
The diketone intermediate is treated with 4-fluorophenylamine in acetic acid at reflux for 8–12 hours, yielding the pyrrol-2-one core. This method mirrors the synthesis of 1-tosyl-pyrrol-2-one derivatives , where cyclization proceeds efficiently at elevated temperatures.
Mechanistic Insight :
-
The amine attacks the carbonyl carbon, forming an enamine intermediate.
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Intramolecular cyclization followed by dehydration yields the pyrrol-2-one ring.
Alternative Routes: Multi-Component Reactions
One-Pot Synthesis from 2,5-Dimethylfuran
A two-step, one-pot method developed for pyrrole derivatives can be modified:
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Ring-opening of 2,5-dimethylfuran : Acid-catalyzed hydrolysis yields hexanedione.
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Paal-Knorr reaction with 4-fluorophenylamine : Hexanedione reacts with 4-fluorophenylamine to form a pyrrole, which is oxidized to the pyrrol-2-one using MnO₂.
Optimization Notes :
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Substituents are introduced post-cyclization via Suzuki-Miyaura coupling to attach the 4-butoxyphenyl group.
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Oxidation steps require careful control to avoid over-oxidation of sensitive fluorophenyl groups.
Functionalization of the Pyrrol-2-One Core
Introduction of the 4-Fluorophenylamino Group
The 3-amino substituent is installed via nucleophilic aromatic substitution (NAS):
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Nitration : The pyrrol-2-one core is nitrated at position 3 using HNO₃/H₂SO₄.
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Reduction and amination : The nitro group is reduced to an amine (H₂/Pd-C) and reacted with 4-fluoroiodobenzene under Buchwald-Hartwig conditions.
| Reaction Stage | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 82 |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12 h | 58 |
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
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HPLC : >98% purity achieved via silica gel chromatography (eluent: hexane/EtOAc 7:3).
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Yield Improvements : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h, boosting yield from 58% to 76%.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The electron-withdrawing nature of fluorophenyl groups can hinder cyclization. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (110°C) improves reaction efficiency.
Stability of Butoxyphenyl Ethers
The butoxy group is susceptible to hydrolysis under strongly acidic conditions. Employing mild acids (e.g., p-TsOH) in tetrahydrofuran (THF) mitigates this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
